molecular formula C18H18F3N3O3 B2598480 1-Phenyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione CAS No. 1396800-57-9

1-Phenyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione

Cat. No.: B2598480
CAS No.: 1396800-57-9
M. Wt: 381.355
InChI Key: BMSKOKQKITVEON-UHFFFAOYSA-N
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Description

1-Phenyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C18H18F3N3O3 and its molecular weight is 381.355. The purity is usually 95%.
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Scientific Research Applications

Photoluminescent Properties

A study on the synthesis and prototypical properties of novel dinuclear Eu~(3+) complexes highlights the use of a quadridentate compound, which shares a similar structural motif with the specified compound, to study the influence on photoluminescent properties. This research suggests potential applications in the development of materials with enhanced emission properties, particularly for the selective excitation of Eu~(3+) ions, which could be relevant for optical devices and sensors (Si Zhen-jun, 2011).

Ion Selective Electrodes

Research on poly(vinyl) chloride membrane copper-selective electrodes using 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione as an effective ionophore demonstrates the potential of structurally related compounds in the development of selective sensors for metal ions. This study indicates the relevance of such compounds in creating highly selective and sensitive analytical tools for environmental and industrial monitoring (M. N. Kopylovich, K. Mahmudov, A. Pombeiro, 2011).

Organic Synthesis and Catalysis

The use of related oxadiazole compounds as reagents in organic synthesis is exemplified in a study on the oxidation of pyrazolines to pyrazoles, indicating the broader utility of these compounds in synthetic chemistry for facilitating specific transformations under mild conditions. This underscores the role of such compounds in developing new synthetic methodologies or improving existing ones for the efficient synthesis of heterocyclic compounds (M. Zolfigol et al., 2006).

Antitumor Activity

Research on natural product analogs bearing the 1,2,4-oxadiazole ring, closely related to the structure of interest, has demonstrated significant antitumor activity against a panel of cell lines in vitro. This suggests potential applications in the design and development of new antitumor agents, highlighting the importance of structural motifs present in the compound of interest for medicinal chemistry (Catalin V. Maftei et al., 2013).

Photostabilization of Polymers

A study on the photostabilization of polymers by keto-enol tautomerism of β-dicarbonyl compounds with fluoro (-CF3) groups indicates a novel approach to protect materials from photodegradation. This research demonstrates the potential utility of compounds with structural elements similar to the specified compound in developing photostable materials, relevant for extending the lifespan and performance of polymers in various applications (Shikang Wu et al., 1991).

Properties

IUPAC Name

1-phenyl-4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c19-18(20,21)17-23-22-16(27-17)13-8-10-24(11-9-13)15(26)7-6-14(25)12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSKOKQKITVEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.